Bis(diphenylphosphino)acetylene

描述

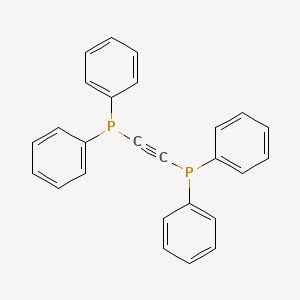

Bis(diphenylphosphino)acetylene is an organophosphorus compound with the molecular formula (C₆H₅)₂PC≡CP(C₆H₅)₂. It is a ligand commonly used in coordination chemistry and organometallic chemistry. The compound is characterized by the presence of two diphenylphosphino groups attached to an acetylene moiety, making it a versatile ligand for various metal complexes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(diphenylphosphino)acetylene typically involves the reaction of diphenylphosphine with acetylene. One common method is the deprotonation of diphenylphosphine using a strong base such as butyllithium, followed by the addition of acetylene. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or column chromatography .

化学反应分析

Reactivity and Mechanistic Insights

The reactivity of bis(diphenylphosphino)acetylene can be categorized based on its interactions with different metal centers:

-

Platinum Complexes : The interaction of this compound with platinum(II) precursors leads to the formation of novel alkynyl platinum dimers. These reactions often yield double dppa-bridged systems, showcasing the ligand's ability to stabilize multiple coordination modes .

-

Copper Complexes : In the case of copper(I), this compound acts as a bridging ligand, forming stable dinuclear complexes that are characterized by distinct absorption spectra attributed to their molecular structure and electronic transitions .

Characterization Techniques

Characterization of this compound complexes is typically carried out using various spectroscopic techniques:

-

NMR Spectroscopy : NMR spectroscopy provides insights into the electronic environment around phosphorus atoms in dppa complexes. Shifts in chemical shifts can indicate changes in coordination and bonding interactions.

-

X-ray Crystallography : This technique is crucial for elucidating the three-dimensional structures of this compound complexes. For instance, X-ray analysis has confirmed the formation of cyclic compounds and their specific coordination geometries .

-

UV-Vis Spectroscopy : The optical properties of copper(I) complexes containing this compound have been studied using UV-Vis spectroscopy, revealing important information about electronic transitions within these complexes .

Table 2: Characterization Techniques for Dppa Complexes

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determine electronic environment |

| X-ray Crystallography | Confirm structural integrity |

| UV-Vis Spectroscopy | Analyze optical properties |

科学研究应用

Bis(diphenylphosphino)acetylene has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceuticals.

作用机制

The mechanism of action of bis(diphenylphosphino)acetylene involves its ability to coordinate with metal centers through the phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also act as a bridging ligand, linking multiple metal centers and facilitating multi-metallic catalysis .

相似化合物的比较

- cis-1,2-Bis(diphenylphosphino)ethylene

- 1,5-Bis(diphenylphosphino)pentane

- 1,6-Bis(diphenylphosphino)hexane

Comparison: Bis(diphenylphosphino)acetylene is unique due to its acetylene moiety, which provides rigidity and a linear structure. This contrasts with similar compounds like cis-1,2-bis(diphenylphosphino)ethylene, which has a more flexible ethylene backbone. The rigidity of this compound makes it particularly useful in forming stable metal complexes .

生物活性

Bis(diphenylphosphino)acetylene (dppa) is a bidentate phosphine ligand known for its unique structural and electronic properties, which have been explored in various biological contexts, particularly in cancer therapy and coordination chemistry. This article reviews the biological activity of dppa, summarizing key research findings, case studies, and data tables that illustrate its potential applications.

Chemical Structure and Properties

This compound has the chemical formula and features a linear arrangement of two diphenylphosphino groups connected by an acetylene bridge. The presence of the acetylene moiety contributes to its rigidity and potential for forming stable complexes with metal ions, which is crucial for its biological activity.

Antitumor Activity

Research has shown that dppa exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative effects of dppa complexes on human colorectal (HCT116) and ovarian (A2780) carcinoma cells. The findings indicated that:

- Cytotoxicity : The complexes demonstrated a higher antiproliferative effect in A2780 cells compared to HCT116 cells.

- Selectivity : Complexes containing dppa showed promising selectivity towards ovarian carcinoma with an IC50 value of 2.3 µM, indicating its potential as a therapeutic agent for ovarian cancer .

- Mechanism of Action : The cytotoxicity correlated with the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS), highlighting a possible mechanism through which dppa exerts its effects on cancer cells .

Coordination Chemistry

The coordination properties of dppa have been extensively studied, particularly in the context of transition metal complexes. These complexes often exhibit enhanced biological activity due to the metal's role in mediating interactions within biological systems. For instance:

- Complex Formation : Dppa forms stable complexes with group 4 metallocenes, which have been characterized using multinuclear NMR spectroscopy and X-ray crystallography. These studies reveal insights into the electronic properties that influence reactivity and biological interactions .

- Reactivity Studies : Kinetic studies involving dppa complexes have shown varying reaction rates depending on the metal center, suggesting that the ligand's electronic characteristics significantly impact the biological activity of the resulting complexes .

Case Studies

- Cytotoxicity in Cancer Cells :

- Bioremediation Applications :

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor Activity of dppa | A2780 (Ovarian) | 2.3 | Induction of apoptosis; ROS increase |

| Coordination Chemistry | HCT116 (Colorectal) | >100 | Formation of stable metal complexes |

| Bioremediation | Mixed Microbial Cultures | 0.4 (non-inhibitory) | Interaction with dechlorination pathways |

属性

IUPAC Name |

2-diphenylphosphanylethynyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWZHJNBFVLJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199140 | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-95-8 | |

| Record name | Bis(diphenylphosphino)acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5112-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005112958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5112-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bis(diphenylphosphino)acetylene?

A1: The molecular formula of this compound is C26H20P2, and its molecular weight is 394.38 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize dppa and its metal complexes?

A2: Researchers frequently employ a combination of spectroscopic methods to characterize dppa and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for elucidating the structure and dynamics of dppa complexes in solution. Both 31P and 13C NMR provide valuable information about the coordination environment around the phosphorus atoms and the nature of the P–C≡C–P backbone. [, , , ]

- Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques provide insights into the bonding modes of dppa, particularly the characteristic C≡C stretching frequency, which can shift upon coordination to metal centers. [, , , , ]

- Mass Spectrometry (MS): This technique aids in determining the molecular weight and fragmentation patterns of dppa complexes, providing evidence for their nuclearity and composition. [, , ]

- X-ray Crystallography: This powerful technique allows for the determination of the solid-state structures of dppa complexes, revealing crucial details about their geometry, bond lengths, and intermolecular interactions. [, , , , , , , , ]

Q3: Is dppa stable under ambient conditions?

A3: Yes, this compound is relatively stable under normal laboratory conditions. It exists as a white solid and can be stored for extended periods without significant decomposition. [, ]

Q4: How does dppa perform at elevated temperatures?

A4: While stable under ambient conditions, dppa can undergo thermal transformations. Studies have shown that pyrolysis of dppa, especially in the presence of metal complexes, can lead to the formation of carbon-rich residues with potential applications as advanced materials. []

Q5: What factors influence the stability of dppa-containing metal complexes?

A5: The stability of dppa complexes depends on several factors, including:

- The nature of the metal center and its oxidation state: Different metals exhibit varying affinities for phosphorus ligands and can stabilize different coordination geometries. [, , , , , , ]

- The presence of other ligands in the coordination sphere: Steric and electronic properties of ancillary ligands can significantly impact the stability and reactivity of the dppa-metal complex. [, , , ]

- Reaction conditions: Factors like temperature, solvent polarity, and the presence of other reagents can influence the stability and reactivity of dppa complexes. [, , , ]

Q6: Does dppa find applications in catalysis?

A6: this compound, primarily as a ligand in metal complexes, has shown promising catalytic activity in various organic transformations. For instance, palladium(II) complexes incorporating dppa as a bridging ligand have demonstrated efficacy in oxidative Heck reactions, facilitating the coupling of arylboronic acid derivatives with olefins. []

Q7: Are there examples of dppa-containing complexes demonstrating catalytic activity?

A7: Yes, a notable example is the utilization of palladium(II) complexes bridged by dppa in catalyzing the oxidative Heck reaction. []

Q8: Has computational chemistry been employed to study dppa and its complexes?

A8: Yes, computational methods, including density functional theory (DFT) calculations, have been valuable tools for investigating the electronic structure, bonding characteristics, and spectroscopic properties of dppa complexes. For example, DFT studies have been used to explore the nature of metal-dppa interactions, predict spectroscopic features, and rationalize the reactivity of these complexes. [, ]

Q9: What is the impact of modifying the dppa structure on its coordination behavior?

A9: Modifications to the dppa structure can significantly influence its coordination chemistry. For instance, replacing the phenyl groups with other substituents can alter the steric and electronic properties of the ligand, affecting its binding affinity for metal centers and influencing the geometry and reactivity of the resulting complexes. []

Q10: Does the alkyne moiety in dppa actively participate in coordination?

A10: While primarily recognized for its bridging diphosphine character, the alkyne moiety in dppa can participate in coordination under certain circumstances. This behavior is observed in the formation of clusters where the alkyne unit binds to additional metal centers, expanding the structural diversity of dppa complexes. [, ]

Q11: What are the typical solvents used for handling dppa and its complexes?

A11: this compound and its metal complexes are commonly soluble in organic solvents like dichloromethane, tetrahydrofuran, toluene, and acetonitrile. The choice of solvent often depends on the specific reaction conditions and the nature of the metal complex. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。